![molecular formula C19H21N3O5S B2733895 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide CAS No. 946274-83-5](/img/structure/B2733895.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide

カタログ番号 B2733895

CAS番号:

946274-83-5

分子量: 403.45

InChIキー: TYDDUHLIXVTAJS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

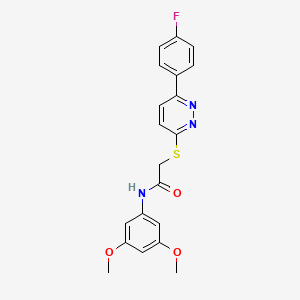

The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol-2-yl ring, a tetrahydrofuran-2-yl group, and an isoxazole-3-carboxamide group. These groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The compound’s structure can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . The IR spectrum can give information about the functional groups present .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the isoxazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its structure. For example, the presence of multiple aromatic rings and polar functional groups suggests that the compound might have low solubility in water but high solubility in organic solvents .科学的研究の応用

- This compound exhibits potential antitumor properties. Coenzyme Q0, a simple derivative, has been found to inhibit metastasis in breast, skin (melanoma), and ovarian cancer in mice .

- Apiol aldehyde, obtained from apiol, can be oxidized to phenol and then further transformed into quinone derivatives, including the key intermediate for coenzyme Q analogs .

- The compound serves as an intermediate for synthesizing methoxy-analogues of coenzymes Q. By formylating dihydroapiol, aldehyde 6 is obtained, which can be further rearranged to produce coenzyme Q analogs with methoxy groups .

- While not directly related to the compound itself, research on related molecules highlights their potential anti-inflammatory properties. For example, myricetin from Diospyros lotus exhibits anti-inflammatory effects by suppressing NF-κB and STAT1 activation and inducing Nrf2-mediated HO-1 expression .

- The compound’s radical scavenging capabilities in both lipid and aqueous environments should be explored. Similar compounds have been screened for their direct radical scavenging abilities .

- Although not directly studied for this compound, bioisosteric replacements in related molecules have led to increased analgesic activity. Replacing the benzyl phenyl ring with an isosteric heterocycle resulted in noticeable improvements in analgesic properties .

Antitumor Properties

Synthesis of Methoxy-Analogues of Coenzymes Q

Anti-Inflammatory Activity

Radical Scavenging Capabilities

Analgesic Activity Enhancement

作用機序

将来の方向性

特性

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-11-9-13(21-27-11)18(23)22(10-12-5-4-8-26-12)19-20-16-14(24-2)6-7-15(25-3)17(16)28-19/h6-7,9,12H,4-5,8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDDUHLIXVTAJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2733812.png)

![[3-(Methylamino)phenyl]-phenylmethanol](/img/structure/B2733814.png)

![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2733815.png)

![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B2733818.png)

![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2733825.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2733827.png)

![2-[(8,9-Dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-phenylethanone](/img/structure/B2733828.png)

![Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate](/img/structure/B2733833.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2733834.png)